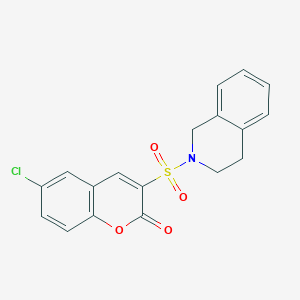

6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one

Description

Propriétés

IUPAC Name |

6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQSSDMCHRKCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a chromenone core substituted with a sulfonamide group and a tetrahydroisoquinoline moiety. Its molecular formula is , with a molecular weight of approximately 351.82 g/mol. The presence of the chloro and sulfonyl groups enhances its biological activity by facilitating interaction with various biological targets.

Biological Activities

Antitumor Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit potent antitumor properties. A study evaluated several tetrahydroisoquinoline derivatives and reported that compounds similar to 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, certain derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's 37.5 µg/mL .

Antiviral Activity

Recent investigations into tetrahydroisoquinoline derivatives have also highlighted their antiviral potential. A study focused on the anti-coronavirus activity of various THIQ derivatives found that some exhibited notable inhibitory effects against strains such as HCoV-229E and OC-43. While specific data for the compound is limited, the structural similarities suggest a potential for antiviral activity .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative diseases through various mechanisms, including antioxidant activity and modulation of neurotransmitter systems. Compounds in this class have shown promise in preclinical models for conditions such as Alzheimer's disease .

The biological activity of 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one can be attributed to several mechanisms:

- Inhibition of Enzyme Activity: The sulfonamide group may interact with key enzymes involved in cancer progression or viral replication.

- Receptor Binding: The compound may bind to specific receptors in the body, influencing pathways related to cell growth and survival.

- Modulation of Signaling Pathways: It may affect signaling pathways critical for tumor growth or viral infection.

Case Studies

- Antitumor Efficacy Study : A series of experiments were conducted where various tetrahydroisoquinoline derivatives were tested against different cancer cell lines. The results demonstrated that compounds with structural similarities to the target compound exhibited significant cytotoxicity, reinforcing the hypothesis that modifications on the tetrahydroisoquinoline scaffold can enhance antitumor activity .

- Neuroprotective Study : In vitro studies assessing the neuroprotective effects of THIQ derivatives indicated that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .

Comparaison Avec Des Composés Similaires

Research Findings and Clinical Implications

- MDR Reversal: The target compound and analogues (e.g., 3h, 3r, 3u) restore doxorubicin cytotoxicity in resistant cancer cells at nanomolar concentrations .

- Selectivity : All analogues exhibit >350-fold selectivity for P-gp over MRP1, minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.